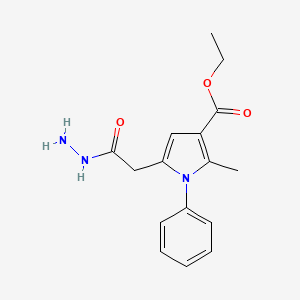
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate with hydrazine to form the respective hydrazide. This intermediate is then reacted with isothiocyanates to form substituted thiosemicarbazides, which are further cyclized using ethyl bromoacetate and fused sodium acetate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar multi-step organic reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common practices to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
科学的研究の応用
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, its neuroprotective effects are attributed to its ability to inhibit MAO-B, thereby preventing the breakdown of dopamine in the brain . In cancer research, its derivatives inhibit HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes .
類似化合物との比較
Similar Compounds
Ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate: This compound has similar neuroprotective properties and MAO-B inhibitory effects.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: Used as an intermediate in the synthesis of various pyrrole derivatives.
Uniqueness
Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to act as both a neuroprotective agent and an HDAC inhibitor highlights its versatility and potential in various research fields.
特性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-16(21)14-9-13(10-15(20)18-17)19(11(14)2)12-7-5-4-6-8-12/h4-9H,3,10,17H2,1-2H3,(H,18,20) |
InChIキー |
SCZPOGRJSBCEHT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=C1)CC(=O)NN)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


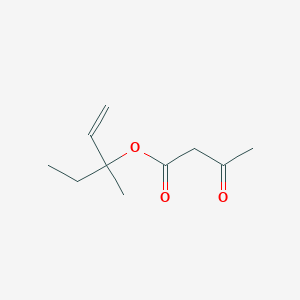
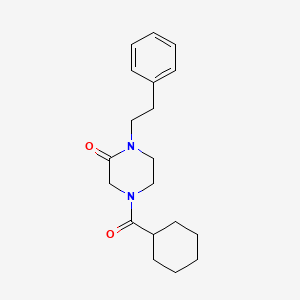
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
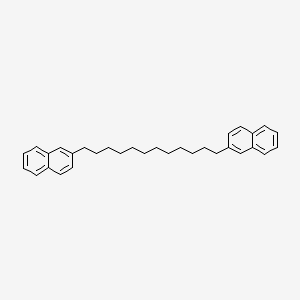
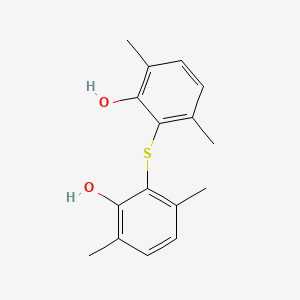
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)

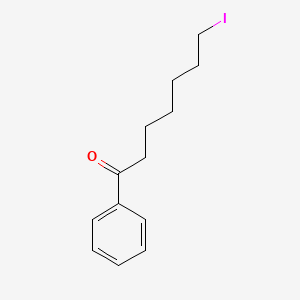

![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
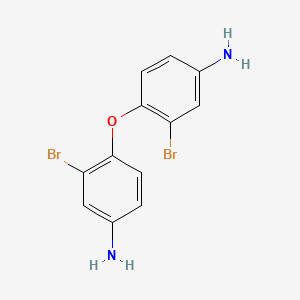

![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)

